molecular formula C11H17BO4 B1443437 [3-(2-Propoxyethoxy)phenyl]boronic acid CAS No. 279262-49-6

[3-(2-Propoxyethoxy)phenyl]boronic acid

Cat. No. B1443437
M. Wt: 224.06 g/mol
InChI Key: SIULMRRBOHEBJE-UHFFFAOYSA-N
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Description

“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a boronic acid derivative with a molecular weight of 224.06 . It is a powder form substance . The IUPAC name for this compound is 3-(2-propoxyethoxy)phenylboronic acid .


Molecular Structure Analysis

The InChI code for “[3-(2-Propoxyethoxy)phenyl]boronic acid” is 1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases . They are also used in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a powder form substance . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Physicochemical and Structural Properties

  • Boronic acids like (trifluoromethoxy)phenylboronic acids have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies have contributed to the understanding of their acidity, molecular and crystal structures, and potential antibacterial potency (Adamczyk-Woźniak et al., 2021).

Drug Delivery Applications

  • Boronic acid derivatives are well-suited for biomedical applications like antitumor chemotherapy and boron neutron capture therapy (BNCT). They can be used in polymeric carriers for stable encapsulation and controlled release of drugs, optimizing pharmacokinetics and reducing off-target effects (Kim et al., 2020).
  • The unique chemical properties of boronic acids are leveraged in the design of nanomaterials for targeted drug delivery, reacting with biological markers like glucose, reactive oxygen species, and reduced pH (Stubelius et al., 2019).

Biological Interactions

  • Phenyl boronic acids, including derivatives, have been used for complexing glycosides in neutral water, indicating their potential in recognizing cell-surface glycoconjugates (Dowlut & Hall, 2006).
  • Boronic acids have also been explored for their reactivity with diols and other chemical groups, providing insights into their kinetic reactivity and potential applications in various chemical reactions (Watanabe et al., 2013).

Miscellaneous Applications

  • Phenyl boronic acid-modified nanoparticles have been investigated as potential antiviral therapeutics, highlighting their broad application potential in medicine and biotechnology (Khanal et al., 2013).

Safety And Hazards

The safety information for “[3-(2-Propoxyethoxy)phenyl]boronic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions for “[3-(2-Propoxyethoxy)phenyl]boronic acid” could involve further exploration in these areas.

properties

IUPAC Name

[3-(2-propoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIULMRRBOHEBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCOCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Propoxyethoxy)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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